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molecular formula C9H9BrS B8464655 7-Bromothiochromane

7-Bromothiochromane

Cat. No. B8464655
M. Wt: 229.14 g/mol
InChI Key: XWDXIXAZVVCBNC-UHFFFAOYSA-N
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Patent
US07294650B2

Procedure details

A solution of 7-bromo-2,3-dihydro-4H-thiochromen-4-one (1 g) in trifluoroacetic acid (12 ml) was treated with triethylsilane (1.48 ml) and the mixture was stirred at reflux for 4 h. Water was added and the mixture extracted with ethyl acetate. The organic solution was washed with brine, dried (Na2SO4) and evaporated. The residue was purified by chromatography on a Biotage cartridge (40 g) eluting with petrol-diethyl ether (10:1) to give the title compound (946 mg). LCMS RT=3.71 min
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[CH2:7][CH2:8][S:9]2)=[CH:4][CH:3]=1.C([SiH](CC)CC)C.O>FC(F)(F)C(O)=O>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][S:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C2C(CCSC2=C1)=O
Name
Quantity
1.48 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
12 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
WASH
Type
WASH
Details
The organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a Biotage cartridge (40 g)
WASH
Type
WASH
Details
eluting with petrol-diethyl ether (10:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2CCCSC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 946 mg
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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